2-(Trifluoromethyl)benzylsulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

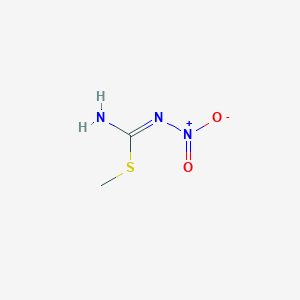

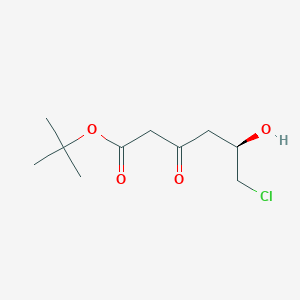

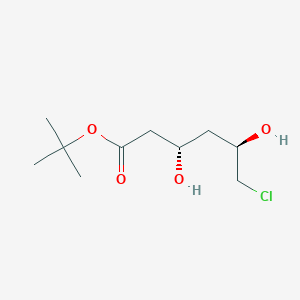

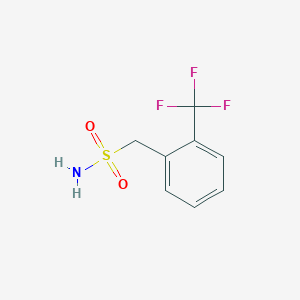

“2-(Trifluoromethyl)benzylsulfonamide” is a chemical compound with the molecular formula C8H8F3NO2S and a molecular weight of 239.22 g/mol. It appears as a pale yellow to off-white crystalline powder .

Synthesis Analysis

The synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles has been achieved via condensation of diamines or amino (thio)phenols with in situ generated CF3CN . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethyl)benzylsulfonamide” consists of a benzyl group attached to a sulfonamide group, with a trifluoromethyl group attached to the benzyl group .Physical And Chemical Properties Analysis

“2-(Trifluoromethyl)benzylsulfonamide” has a density of 1.5±0.1 g/cm3, a boiling point of 320.5±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 44.2±0.4 cm3, a polar surface area of 69 Å2, and a molar volume of 151.9±3.0 cm3 .Aplicaciones Científicas De Investigación

Pharmaceutical Research

Trifluoromethyl groups are frequently found in pharmaceutical compounds due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . In fact, more than 20% of pharmaceutical and agrochemical products contain fluorine compounds . Over the past decade, there has been significant growth in the incorporation of trifluoromethyl groups into organic motifs .

Method of Application

The construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is a common method of incorporating trifluoromethyl groups . This process involves a range of reagents, from radical and electrophilic to nucleophilic trifluoromethylating agents .

Results and Outcomes

The incorporation of trifluoromethyl groups into organic motifs has led to the development of numerous pharmaceutical and agrochemical products . The exact results and outcomes would depend on the specific compound and its intended use.

Agrochemical Research

Similar to pharmaceutical research, trifluoromethyl groups are also commonly used in the development of agrochemical products . The enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides make them ideal for use in this field .

Method of Application

The methods of application in agrochemical research are similar to those in pharmaceutical research. The construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is a common method .

Results and Outcomes

The incorporation of trifluoromethyl groups into agrochemical products has led to the development of numerous effective pesticides and other agrochemicals . The exact results and outcomes would depend on the specific compound and its intended use.

Safety And Hazards

Direcciones Futuras

The trifluoromethyl group is abundant in more than 20% of pharmaceutical and agrochemical products . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This suggests that “2-(Trifluoromethyl)benzylsulfonamide” and similar compounds could have significant potential for future applications in the field of trifluoromethylation reactions, which could lead to further development of agrochemical drugs .

Propiedades

IUPAC Name |

[2-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c9-8(10,11)7-4-2-1-3-6(7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWBSTPROVYJMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558376 |

Source

|

| Record name | 1-[2-(Trifluoromethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)benzylsulfonamide | |

CAS RN |

112941-35-2 |

Source

|

| Record name | 2-(Trifluoromethyl)benzenemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112941-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.